N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
Description
Properties
Molecular Formula |
C21H16N4O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O3/c26-17-12-18(27)25-20-19(17)16(10-11-22-20)23-14-6-8-15(9-7-14)24-21(28)13-4-2-1-3-5-13/h1-12H,(H,24,28)(H3,22,23,25,26,27) |
InChI Key |
RAGBTXOBAXRPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C(=CC(=O)NC4=NC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,8-Naphthyridine Core
The 1,8-naphthyridine scaffold is generally synthesized via cyclization reactions involving pyridine derivatives and appropriate diketones or aldehydes. Common methods include:
- Condensation reactions of 2-aminopyridines with β-dicarbonyl compounds under acidic or basic catalysis.
- Knoevenagel condensation followed by cyclization to form the fused bicyclic system.
For example, the preparation of related pyrido[2,3-d]pyrimidine derivatives has been achieved by treating substituted pyrimidine esters with amines followed by reduction and oxidation steps to yield aldehyde intermediates that undergo Knoevenagel condensation to form the bicyclic core.
Introduction of Hydroxy and Oxo Groups
The hydroxy group at the 5-position and the oxo group at the 7-position are introduced through selective oxidation and functional group transformations:
- Oxidation of methyl sulfide groups to sulfoxides using m-chloroperbenzoic acid (m-CPBA).
- Subsequent substitution with amines to install the amino substituent at the 4-position.
- Controlled hydrolysis and oxidation steps to convert intermediates into hydroxy and oxo functionalities.
These transformations require careful temperature and pH control to avoid over-oxidation or decomposition.
Formation of the Amino Linkage and Coupling with Phenyl Moiety
The amino group at the 4-position of the naphthyridine is coupled with a 4-aminophenyl intermediate through nucleophilic aromatic substitution or amide bond formation:
- The amino group on the naphthyridine acts as a nucleophile attacking activated esters or acid chlorides derived from 4-aminophenyl compounds.
- Use of coupling agents or base catalysts such as triethylamine or N-methylmorpholine in solvents like acetonitrile or toluene facilitates the reaction at low temperatures (-5 to 5 °C) to maintain selectivity and yield.
Final Benzamide Formation
The last step involves acylation of the amino group on the phenyl ring with benzoyl chloride or direct amidation with benzamide derivatives:
- Reaction conditions typically involve mild bases and solvents such as acetonitrile or methanol.
- The reaction mixture is stirred at controlled temperatures (around 25-30 °C) and pH is adjusted using aqueous potassium hydroxide or hydrochloric acid to precipitate the product.
- The product is isolated by filtration, washed with solvents like methanol or water, and dried under vacuum at 55 ± 3 °C to obtain the final compound in high purity and yield (up to ~79% reported for related compounds).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to form naphthyridine core | 2-aminopyridine + β-dicarbonyl compound, acidic catalyst | 60-80 | 2-4 hours | 70-85 | Controlled pH and temperature essential |
| Oxidation of methyl sulfide to sulfoxide | m-chloroperbenzoic acid in dichloromethane | 0-5 | 1 hour | 80-90 | Avoid over-oxidation |
| Amination at 4-position | Aryl amine substitution in acetonitrile + base | -5 to 5 | 1.5 hours | 75-85 | Use of N-methylmorpholine or triethylamine recommended |
| Coupling with 4-aminophenyl | Acid chloride or ester + base in toluene/acetonitrile | 25-30 | 2-3 hours | 70-80 | pH adjustment critical for precipitation |
| Final benzamide formation | Benzoyl chloride + base in methanol | 25-30 | 1-2 hours | 75-80 | Vacuum drying at 55 °C to obtain pure product |
Analytical and Purification Techniques
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 210 nm is used to monitor reaction progress and purity.
- Crystallization: Solvent systems such as methanol-water mixtures are employed to crystallize the product.
- Drying: Vacuum drying at moderate temperatures (50-60 °C) ensures removal of residual solvents without decomposition.
- pH Control: Critical during precipitation steps to maximize yield and purity.
Research Findings and Perspectives
- The synthetic route allows for the introduction of various substituents at the 2 and 6 positions of the naphthyridine core, enabling structure-activity relationship (SAR) studies for kinase inhibition and anticancer activity.
- The use of mild reaction conditions and selective oxidants minimizes side reactions and improves product yields.
- Cross-reactivity of related pyridopyrimidine compounds with multiple kinases suggests potential for polypharmacological applications, which may be mirrored in naphthyridine derivatives with similar synthetic routes.
- Optimization of coupling steps with amines and benzoyl derivatives is crucial for achieving high purity suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthyridine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the oxo group can produce a secondary alcohol.
Scientific Research Applications
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific biological context and require further investigation to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differentiation
Core Scaffold Variations
- Target Compound: The 1,8-naphthyridine core distinguishes it from simpler aromatic or monocyclic analogs. This bicyclic system enhances rigidity and electronic delocalization compared to phenyl-based scaffolds .
- Compounds (ID 9–12): These analogs (e.g., N-[(2S)-3-(4-butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide) feature linear phenylpropanamide backbones with alkoxy substituents (butoxy, pentyloxy, hexyloxy) on the phenyl ring. Their flexibility contrasts with the rigid naphthyridine system of the target compound .
Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
- In contrast, the target compound’s polar hydroxy and oxo groups may reduce logP values, favoring aqueous solubility .
- Hydrogen-Bonding Capacity : The 1,8-naphthyridine core in the target compound offers multiple hydrogen-bond acceptors (N atoms, oxo group), likely improving target-binding specificity compared to analogs, which rely on fewer polar groups .
Biological Activity
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a compound that has garnered significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and structural characteristics that contribute to its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C25H22N4O3, with a molecular weight of 422.47 g/mol. The compound features a naphthyridine moiety linked to a benzamide, which is crucial for its biological activity. The presence of hydroxyl and amine groups on the naphthyridine ring enhances its interaction with biological targets.
Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in disease processes. The compound's structural similarity to other naphthyridine derivatives suggests potential action against multiple biological targets, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which are involved in inflammatory responses .
- Cytotoxicity : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, showcasing its potential as an anti-cancer agent .
Cytotoxic Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| MDA-MB-231 (Breast) | 0.4 | 78.75 times more potent |
| HT-29 (Colon) | 0.5 | 50.8 times more active |
| SUIT-2 (Pancreatic) | 1.0 | Less potent than cisplatin |
These findings indicate that the compound is particularly effective against breast and colon cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain contexts .
Study 1: Apoptosis Induction
In a study evaluating the apoptotic effects of this compound, researchers utilized Hoechst 33,258 staining to confirm morphological changes indicative of apoptosis in treated cells. The results showed a dose-dependent increase in sub-G1 phase cells, suggesting that the compound effectively triggers programmed cell death .
Study 2: Structure–Activity Relationship
A comparative analysis of structurally similar compounds revealed that modifications on the naphthyridine ring significantly influenced biological activity. For example, substituents at specific positions enhanced binding affinities and cytotoxicity profiles against targeted cancer cell lines .
Discussion
The unique structural features of this compound contribute significantly to its biological activity. The presence of hydroxyl and amine groups not only facilitates enzyme inhibition but also enhances the compound's interaction with cellular targets involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
